molecular formula C24H20N3NaO6S B12775984 2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt CAS No. 71278-40-5

2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt

Cat. No.: B12775984
CAS No.: 71278-40-5
M. Wt: 501.5 g/mol
InChI Key: CGYRIGZWCZLGFC-UHFFFAOYSA-M
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Description

2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound. It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of sulfonic acid, amino, and acetylethylamino groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt typically involves multiple steps:

    Formation of the Anthracene Backbone: The anthracene backbone is synthesized through a series of cyclization reactions.

    Introduction of Sulfonic Acid Group: Sulfonation of the anthracene backbone is carried out using sulfuric acid or oleum.

    Acetylethylamino Group Addition: The acetylethylamino group is introduced via acylation reactions using acetyl chloride and ethylamine.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process includes:

    Batch Processing: Each reaction step is performed in separate batches to ensure purity and yield.

    Continuous Flow Processing: For higher efficiency, continuous flow reactors are used where reactants are continuously fed, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt is used in various fields:

    Chemistry: As a reagent in organic synthesis and as a fluorescent probe.

    Biology: In the study of enzyme interactions and as a marker in fluorescence microscopy.

    Industry: Used in the manufacture of dyes and pigments.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

    Fluorescence: The anthracene backbone allows it to act as a fluorescent marker, useful in imaging techniques.

    Pathways Involved: It can affect signaling pathways by interacting with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Anthracenesulfonic acid, 1-amino-4-((4-methylphenyl)sulfonyl)oxyphenylamino-9,10-dihydro-9,10-dioxo-, monosodium salt
  • 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((2-methyl-5-((4-methylphenyl)sulfonyl)amino)phenyl)amino-9,10-dioxo-, monosodium salt

Uniqueness

  • Functional Groups : The presence of the acetylethylamino group distinguishes it from other similar compounds.
  • Applications : Its unique structure allows for specific applications in fluorescence and enzyme inhibition studies.

Properties

CAS No.

71278-40-5

Molecular Formula

C24H20N3NaO6S

Molecular Weight

501.5 g/mol

IUPAC Name

sodium;4-[4-[acetyl(ethyl)amino]anilino]-1-amino-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C24H21N3O6S.Na/c1-3-27(13(2)28)15-10-8-14(9-11-15)26-18-12-19(34(31,32)33)22(25)21-20(18)23(29)16-6-4-5-7-17(16)24(21)30;/h4-12,26H,3,25H2,1-2H3,(H,31,32,33);/q;+1/p-1

InChI Key

CGYRIGZWCZLGFC-UHFFFAOYSA-M

Canonical SMILES

CCN(C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C(=O)C.[Na+]

Origin of Product

United States

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